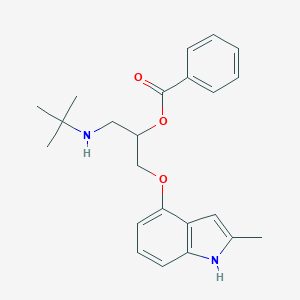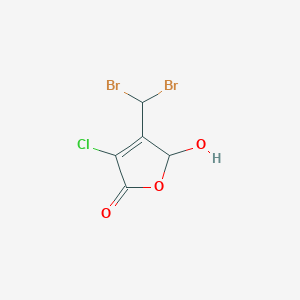
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Overview
Description
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as MX or bromochloromethyl-5-hydroxy-2H-furanone, is a chemical compound . It has gained attention in the scientific community due to its potential risks to human health and the environment.
Synthesis Analysis
The synthesis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its brominated analogues (BMX-1, BMX-2, and BMX-3) has been achieved using a simple procedure from a common precursor .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is C5H3Br2ClO3. Its average mass is 306.336 Da and its monoisotopic mass is 303.813721 Da .Chemical Reactions Analysis
The analysis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its brominated analogues in chlorine-treated water has been developed based on gas chromatography coupled to triple quadrupole tandem mass spectrometry .Physical And Chemical Properties Analysis
The solubility of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in water is slightly dependent on pH, contrary to octanol/water partition .Scientific Research Applications
Synthesis and Environmental Relevance
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as BMX-2, has been synthesized for environmental and mutagenic studies. Lloveras et al. (2000) describe its synthesis, highlighting its relevance as a brominated analogue of the environmental mutagen MX (Lloveras, Ramos, Molins, & Messeguer, 2000).
Genotoxicity
Chlorohydroxyfuranones (CHFs), including BMX-2, have shown genotoxic effects. A study by Le Curieux et al. (1999) found that CHFs like BMX-2 were mutagenic in disinfection by-products found in chlorine-treated drinking water, highlighting their genotoxicity in vitro assays (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999).
Derivatization and Analytical Methods
Nawrocki et al. (2001) explored the use of sec-butanol for derivatizing chlorinated hydroxyfuranones like BMX-2. This method aids in the analytical process, particularly in gas chromatography/mass spectrometry analysis (Nawrocki, Andrzejewski, & Jeleń, 2001).
Food and Flavor Chemistry
Slaughter (2007) discussed the occurrence of similar furanones in cooked foodstuffs, suggesting the potential relevance of BMX-2 in the food industry for flavor and aroma. This study highlights the importance of furanones in various food flavors, although the exact biosynthesis route is unknown (Slaughter, 2007).
Mutagenicity and Chemical Stability
Research by Lalonde et al. (1991) on the mutagenicity of furanone derivatives, including BMX-2, emphasizes their chemical properties and mutagenic potential. This study sheds light on the intricate relationship between chemical structure and mutagenic activity (Lalonde, Cook, Perakyla, & Dence, 1991).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClO3/c6-3(7)1-2(8)5(10)11-4(1)9/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUDLQFPDURWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)C(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021532 | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
CAS RN |
132059-52-0 | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6900TGF09C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)

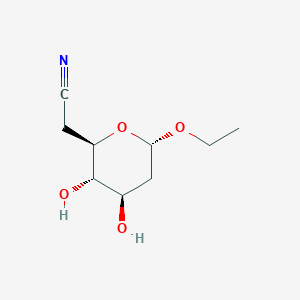
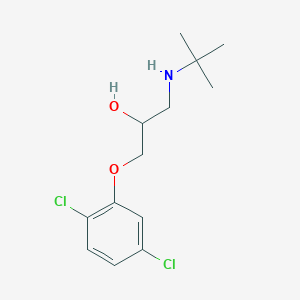
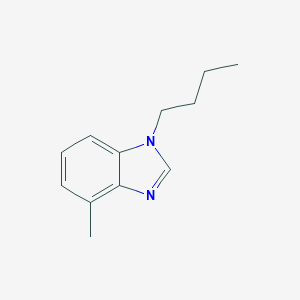
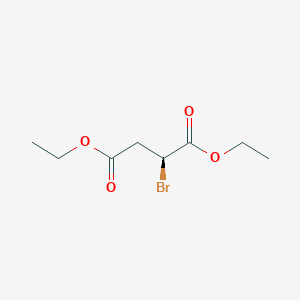
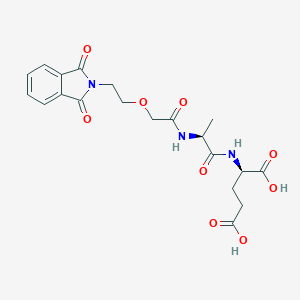
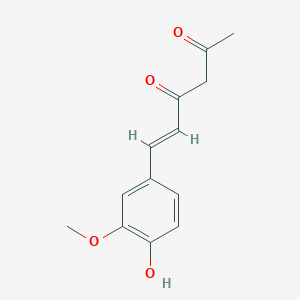
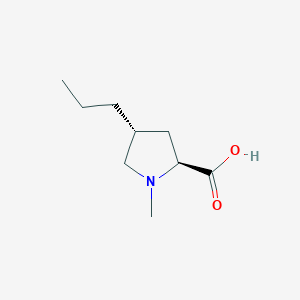
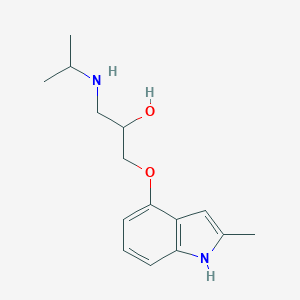
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)
